Intermediate Lipophilicity (XLogP3 = 0.3) Enables Distinct Solubility Profile Versus Shorter (C6) and Longer (C8) Analogs
7-Hydroxyheptan-2-one exhibits an XLogP3 value of 0.3 , positioning it intermediate between the more hydrophilic 6-hydroxyhexan-2-one (XLogP3 0.00515) [1] and the more lipophilic 8-hydroxyoctan-2-one (XLogP3 0.8) [2]. This 0.3 log unit difference from the C6 analog and 0.5 log unit difference from the C8 analog translate to approximately 2-fold and 3.16-fold differences in octanol-water partition coefficient, respectively.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 6-hydroxyhexan-2-one: 0.00515; 8-hydroxyoctan-2-one: 0.8; 5-hydroxyheptan-2-one: 0.5 |
| Quantified Difference | 2-fold lower than C8; 60-fold higher than C6 |
| Conditions | Predicted XLogP3 values from authoritative chemical databases |
Why This Matters
The 0.3 XLogP3 value of 7-hydroxyheptan-2-one provides a balanced solubility profile for both aqueous and organic reaction media, unlike the highly water-soluble C6 analog or the highly lipophilic C8 analog, which affects extraction efficiency and bioavailability in downstream applications.
- [1] Sielc. 6-Hydroxyhexan-2-one (CAS 21856-89-3). https://www.sielc.com/compound-21856-89-3.html View Source
- [2] Phytochemical Database. 8-Hydroxy-2-octanone (CAS 25368-54-1). https://caps.ncbs.res.in/GRAYU/phytochemical/cid/537397 View Source
